
L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine: is a synthetic peptide composed of multiple alanine and phenylalanine residues. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods: Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as HPLC, are employed to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine lacks these residues.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT, TCEP.
Substitution: Various amino acid derivatives and coupling reagents.
Major Products: The primary products of these reactions are modified peptides with altered functional groups or sequences.
科学研究应用
Chemistry:
Peptide Synthesis: Used as a model compound to study peptide synthesis techniques and optimization.
Biology:
Protein-Protein Interactions: Studied for its ability to interact with other proteins or peptides.
Enzyme Substrates: Used as a substrate to study enzyme specificity and activity.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as enzyme inhibitors or receptor agonists/antagonists.
Industry:
Biomaterials: Used in the development of biomaterials for tissue engineering and regenerative medicine.
作用机制
The mechanism of action of L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine depends on its specific application. In general, peptides can interact with enzymes, receptors, or other proteins to modulate biological processes. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.
相似化合物的比较
L-Alanyl-L-phenylalanine: A simpler dipeptide with similar properties.
L-Alanyl-L-alanyl-L-phenylalanine: A shorter peptide with fewer alanine residues.
L-Alanyl-L-alanyl-L-alanyl-L-phenylalanine: Another variant with a different sequence.
Uniqueness: L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine is unique due to its specific sequence, which may confer distinct biological activities and interactions compared to shorter or differently sequenced peptides.
属性
CAS 编号 |
878540-29-5 |
|---|---|
分子式 |
C30H40N6O7 |
分子量 |
596.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H40N6O7/c1-17(31)25(37)32-19(3)27(39)35-23(15-21-11-7-5-8-12-21)29(41)34-18(2)26(38)33-20(4)28(40)36-24(30(42)43)16-22-13-9-6-10-14-22/h5-14,17-20,23-24H,15-16,31H2,1-4H3,(H,32,37)(H,33,38)(H,34,41)(H,35,39)(H,36,40)(H,42,43)/t17-,18-,19-,20-,23-,24-/m0/s1 |
InChI 键 |
VNLBEIVHQISWDZ-IGJOJHROSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
规范 SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-Difluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177391.png)
![4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine](/img/structure/B14177408.png)
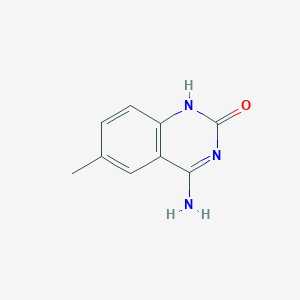
![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)
![(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14177421.png)
![Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate](/img/structure/B14177424.png)
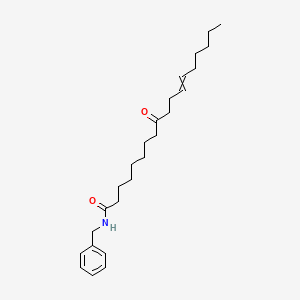
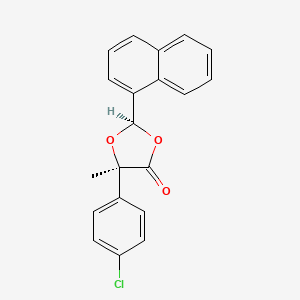
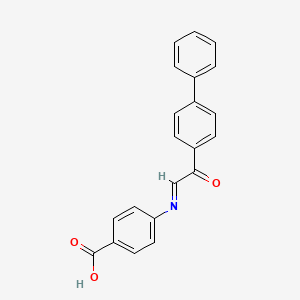
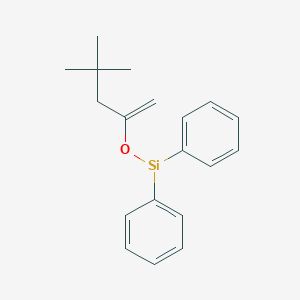
![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
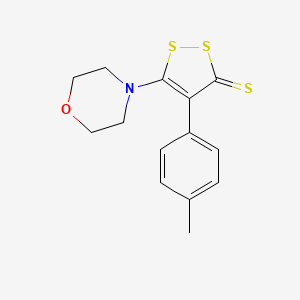
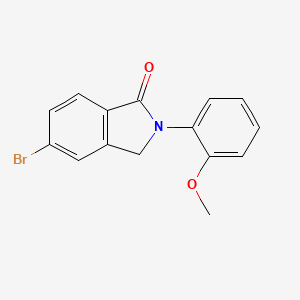
![n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14177486.png)
